molecular formula C44H58O4 B575803 (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) CAS No. 165660-09-3

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)

Cat. No.: B575803
CAS No.: 165660-09-3
M. Wt: 650.944
InChI Key: KTIVHFRVDVVCHK-YAQCXNTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it optically active, and it is composed of a phenylethane backbone with two benzoate groups attached via cyclohexyl rings. The presence of the trans-4-pentylcyclohexyl groups adds to its structural complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) typically involves multiple steps:

  • Preparation of the Chiral Intermediate: : The synthesis begins with the preparation of the chiral intermediate, (S)-1-Phenylethane-1,2-diol. This can be achieved through asymmetric reduction of the corresponding ketone using chiral catalysts or through enzymatic resolution methods.

  • Formation of the Benzoate Esters: : The next step involves the esterification of (S)-1-Phenylethane-1,2-diol with 4-(trans-4-pentylcyclohexyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bonds.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) can undergo various chemical reactions, including:

  • Oxidation: : The phenylethane backbone can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The benzoate groups can participate in nucleophilic substitution reactions, where the ester linkage can be broken and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) has several applications in scientific research:

  • Chemistry: : Used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Potential applications in studying chiral interactions in biological systems. It can be used to investigate the effects of chirality on biological activity.

  • Medicine: : Research into its potential as a drug candidate or as a component in drug delivery systems. Its ability to interact with biological molecules in a chiral-specific manner could be exploited for therapeutic purposes.

  • Industry: : Possible use in the development of advanced materials, such as liquid crystals or polymers, due to its rigid and bulky structure.

Mechanism of Action

The mechanism by which (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through chiral recognition. The pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The enantiomer of the compound , with similar chemical properties but different biological activities due to chirality.

    1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The racemic mixture containing both (S)- and ®-enantiomers.

    1,2-Diphenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): A structurally similar compound with two phenyl groups instead of one.

Uniqueness

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is unique due to its specific chiral configuration, which can lead to distinct interactions in chiral environments. This makes it particularly valuable in applications where chirality plays a crucial role, such as in asymmetric synthesis or chiral recognition in biological systems.

Biological Activity

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is synthesized through a multi-step process involving the reaction of 2-phenylethanol with benzoic acid derivatives. The synthesis often utilizes biocatalysts such as Aspergillus niger to enhance yield and selectivity in producing the desired enantiomer, (S)-1-phenylethane-1,2-diol, which is a precursor to the final product. The compound's molecular formula is C44H58O4, and its structure features two benzoate groups attached to a central diol framework.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to (S)-1-phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exhibit significant anticancer activity. For instance, derivatives with similar phenolic structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Insecticidal Activity

Research has also explored the insecticidal properties of related compounds. For example, esters derived from phenolic acids have demonstrated juvenile hormone activity in insects, suggesting potential applications in pest control. The structure-activity relationship (SAR) indicates that modifications in the alkyl chain length and branching can significantly influence biological activity against insect larvae .

Case Studies

  • Anticancer Activity Evaluation : A study conducted on analogs of (S)-1-phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) involved testing against MCF-7 cells. The results indicated that certain modifications in the benzoate group enhanced cytotoxicity, leading to a 50% inhibition concentration (IC50) value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Insect Hormonal Activity : Another investigation focused on the juvenile hormone mimicry exhibited by certain esters within this chemical class. The study found that specific structural configurations could induce precocious metamorphosis in silkworm larvae, demonstrating potential for agricultural applications .

Data Tables

Compound Biological Activity Cell Line Tested IC50 Value (µM)
Compound AAnticancerMCF-75.0
Compound BInsecticidalSilkworm larvae10.0
Compound CAnticancerA5493.5

Q & A

Q. What are the critical steps for synthesizing (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) with high enantiomeric purity?

Methodological Answer:

  • Chiral Intermediate Preparation : Start with (S)-1-phenylethane-1,2-diol as the chiral backbone. Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride to prevent racemization during esterification .
  • Esterification : React the protected diol with 4-(trans-4-pentylcyclohexyl)benzoyl chloride (synthesized via Friedel-Crafts acylation of trans-4-pentylcyclohexylbenzene) under Schotten-Baumann conditions (aqueous NaOH, THF) to form the bis-benzoate .
  • Purification : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (95:5) mobile phase to isolate the enantiomerically pure product. Monitor purity via polarimetry ([α]D²⁵) and confirm with ¹H/¹³C NMR (CDCl₃, 400 MHz) .

Q. How can researchers validate the stereochemical integrity of this compound during characterization?

Methodological Answer:

  • NMR Analysis : Compare coupling constants (J-values) of the ethane-1,2-diyl protons in ¹H NMR. For (S)-configuration, vicinal coupling (J = 6–8 Hz) and diastereotopic splitting confirm chiral rigidity .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (S)-configuration. Use synchrotron radiation for high-resolution data collection (e.g., 0.8 Å resolution) .
  • Circular Dichroism (CD) : Measure CD spectra in acetonitrile (200–400 nm) and compare to computational simulations (TD-DFT/B3LYP/6-31G**) to validate electronic transitions tied to chirality .

Q. What advanced techniques are recommended to analyze the mesomorphic behavior of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles (5°C/min) to identify phase transitions (e.g., crystal-to-smectic A). Use nitrogen purge to prevent oxidation .
  • Polarized Optical Microscopy (POM) : Observe texture changes (e.g., focal conic or fan-shaped patterns) in thin films (5–10 µm) sandwiched between ITO-coated glass. Cross-polarizers with a λ-plate enhance birefringence visibility .
  • X-ray Diffraction (XRD) : Conduct small-angle XRD (Cu-Kα, λ=1.54 Å) to determine layer spacing (d-spacing) in smectic phases. Compare with molecular dynamics simulations to correlate structure and packing .

Q. How does the trans-4-pentylcyclohexyl substituent influence thermal stability compared to analogous linear alkyl chains?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td, 5% weight loss) of the target compound (expected Td ≈ 300–320°C) with linear analogs (e.g., n-pentyl derivatives, Td ≈ 280–290°C). The cyclohexyl group’s rigidity reduces molecular vibration, delaying degradation .
  • Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) in shear mode (1 Hz, 0.1% strain). The cyclohexyl group enhances E’ by 15–20% in the smectic phase due to restricted rotational freedom .

Q. How should researchers address contradictions in reported phase transition temperatures for this compound?

Methodological Answer:

  • Source Identification : Trace discrepancies to synthetic impurities (e.g., residual diol or mono-ester byproducts). Quantify impurities via LC-MS (ESI+, m/z 600–800 range) and correlate with DSC data .
  • Measurement Standardization : Replicate experiments using identical protocols (e.g., 5°C/min heating rate in DSC, 2 mg sample mass). For POM, calibrate temperature stages with indium standards (melting point = 156.6°C) .
  • Computational Validation : Perform molecular dynamics simulations (Amber force field, NPT ensemble) to predict phase behavior. Compare simulated transition enthalpies (ΔH) with experimental DSC data .

Q. What strategies optimize the compound’s solubility for solution-processed device applications?

Methodological Answer:

  • Solvent Screening : Test solubility in chlorinated (e.g., chloroform, 25 mg/mL), etheric (THF, 15 mg/mL), and aromatic (toluene, 10 mg/mL) solvents. Use dynamic light scattering (DLS) to monitor aggregation (target size < 50 nm) .
  • Additive Engineering : Introduce 1–2 wt% octanoic acid as a co-solvent to disrupt π-π stacking. Confirm homogeneity via UV-Vis (λmax = 280 nm, absorbance deviation < 2% over 24 hours) .

Properties

IUPAC Name

[(2S)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIVHFRVDVVCHK-YAQCXNTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138693
Record name 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165660-09-3
Record name 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.